molecular formula C11H10F2O3 B1586555 Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate CAS No. 58101-23-8

Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Cat. No. B1586555
CAS RN: 58101-23-8
M. Wt: 228.19 g/mol
InChI Key: UFAHWLKYHPRYSY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure. The ester group might be susceptible to reactions such as hydrolysis or transesterification. The aromatic difluorophenyl group might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as boiling point, density, etc.) would depend on its exact structure. Fluorinated organic compounds often have unique properties due to the high electronegativity and small size of the fluorine atom .

Scientific Research Applications

Polymorphism Studies

A study by Vogt et al. (2013) explores the polymorphic forms of a compound structurally similar to Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This research is significant in understanding the physical and chemical properties of such compounds, which is crucial for pharmaceutical applications. The study employs various spectroscopic and diffractometric techniques to characterize these polymorphic forms, revealing challenges in analytical and physical characterization. This indicates the compound's potential in investigational pharmaceutical contexts (Vogt et al., 2013).

Bioanalytical Method Development

Nemani et al. (2018) established a quantitative bioanalytical method for a molecule structurally related to Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This molecule is identified as a potent acetylcholinesterase inhibitor, and the study developed a rapid and selective RP-HPLC bioanalytical method for its measurement. This highlights the compound's relevance in bioanalytical chemistry, particularly in drug development and therapeutic applications (Nemani et al., 2018).

Synthetic Applications

Research by Larionova et al. (2013) demonstrates an approach to synthesize substituted compounds related to Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This synthesis process is important in the production of various chemical entities that can be used in further pharmaceutical research and development (Larionova et al., 2013).

Enantioselective Reduction

Salvi and Chattopadhyay (2006) conducted a study on the enantioselective reduction of compounds similar to Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This process is crucial for creating specific stereoisomers of a compound, which can have significant implications in the development of enantioselective drugs (Salvi & Chattopadhyay, 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for research would depend on the properties and activities of this compound. Fluorinated organic compounds are of interest in many areas of chemistry and materials science, so there could be many possible directions for future research .

properties

IUPAC Name

ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAHWLKYHPRYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374281
Record name ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate

CAS RN

58101-23-8
Record name ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-difluorobenzoic acid (10 g, 63.3 mmol) in tetrahydrofuran (150 ml) was added 1,1′-carbonylbis-1H-imidazole (11.3 g, 69.6 mmol) and the mixture was stirred at room temperature for 30 min. Monoethyl malonate magnesium salt (10 g, 34.8 mmol) was added to the reaction solution and the mixture was stirred at room temperature for 2 hrs. To the reaction solution were added ethyl acetate (50 ml) and water (50 ml), and conc. hydrochloric acid was added until the aqueous layer showed acidic pH. The reaction solution was extracted with ethyl acetate (200 ml×2). The extract-was washed with saturated brine, dried-over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give ethyl 3-(2,4-difluorophenyl)-3-oxopropionate (9.85 g, 74%) as a brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

41.4 g of the crude diethyl (2,4-difluorobenzoyl)malonate in 130 ml of water and 170 mg of p-toluenesulphonic acid are refluxed for 8.5 hours. The mixture is extracted using methylene chloride, and the methylene chloride phase is washed with water, dried over sodium sulphate and concentrated in vacuo.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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